molecular formula C19H15ClO3 B12579541 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione CAS No. 184651-63-6

2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione

Cat. No.: B12579541
CAS No.: 184651-63-6
M. Wt: 326.8 g/mol
InChI Key: FPHZYDCSOAJUHF-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxy group, and an indene-dione core

Preparation Methods

The synthesis of 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base to form 3-chlorophenylpropenone.

    Cyclization: The intermediate is then subjected to cyclization with methoxyacetic acid under acidic conditions to form the indene-dione core.

    Final Modification:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: It is used in the development of organic semiconductors and nonlinear optical materials due to its unique electronic properties.

    Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It also modulates signaling pathways by interacting with receptors, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione include:

    2-[2-(4-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione: Differing by the position of the chlorine atom on the phenyl ring, this compound may exhibit different reactivity and biological activity.

    2-[2-(3-Bromophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione: Substitution of chlorine with bromine can lead to changes in the compound’s electronic properties and reactivity.

    2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-ethoxy-1H-indene-1,3(2H)-dione: Replacement of the methoxy group with an ethoxy group can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

184651-63-6

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)prop-2-enyl]-2-methoxyindene-1,3-dione

InChI

InChI=1S/C19H15ClO3/c1-12(13-6-5-7-14(20)10-13)11-19(23-2)17(21)15-8-3-4-9-16(15)18(19)22/h3-10H,1,11H2,2H3

InChI Key

FPHZYDCSOAJUHF-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)C2=CC=CC=C2C1=O)CC(=C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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